

GC-MS analysis of 4-Formyl-N-isopropylbenzamide

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Compound of Interest

Compound Name: 4-Formyl-N-isopropylbenzamide

Cat. No.: B111667

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An Application Note for the Identification and Quantification of **4-Formyl-N-isopropylbenzamide** using Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist Abstract

This comprehensive application note provides a detailed protocol for the analysis of **4-Formyl-N-isopropylbenzamide** (CAS No: 13255-50-0) using Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][2]} Developed for researchers, scientists, and professionals in drug development, this guide offers a robust framework encompassing sample preparation, instrument configuration, data acquisition, and method validation according to the International Council for Harmonisation (ICH) guidelines.^{[3][4][5]} The methodology is designed to be specific, accurate, and precise, ensuring reliable identification and quantification of the target analyte for quality control, stability testing, and research applications.

Introduction and Scientific Principle

4-Formyl-N-isopropylbenzamide is a benzamide derivative with a molecular weight of 191.23 g/mol and the chemical formula C11H13NO2.^{[1][2][6]} As a functionalized aromatic compound, it serves as a valuable building block in medicinal chemistry and pharmaceutical research. Accurate analytical methods are paramount for verifying its purity, quantifying its presence in reaction mixtures or formulations, and identifying related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.^[7] The principle relies on vaporizing the sample, separating its components based on their volatility and interaction with a stationary phase in a capillary column, and then ionizing the separated components. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint for identification.^{[7][8]}

Materials, Reagents, and Instrumentation

Reagents and Consumables

- **4-Formyl-N-isopropylbenzamide** reference standard (>98% purity)
- Methanol (HPLC or GC-grade)
- Ethyl Acetate (HPLC or GC-grade)
- Dichloromethane (GC-grade)
- Anhydrous Sodium Sulfate
- 2 mL clear glass autosampler vials with PTFE-lined caps
- Microsyringe filters (0.22 µm)

Instrumentation

- Gas Chromatograph (GC): A system equipped with a split/splitless injector, programmable oven, and electronic pressure control.
- Mass Spectrometer (MS): A single quadrupole or more advanced mass analyzer (e.g., Triple Quadrupole, TOF) with an Electron Ionization (EI) source.
- GC Column: A non-polar capillary column is recommended due to the "like dissolves like" principle for separating moderately polar compounds.^[9] A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice for its versatility and robustness.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the analysis, designed to ensure reproducibility and accuracy.

Standard Solution Preparation

The accuracy of quantitative analysis begins with the precise preparation of calibration standards.

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **4-Formyl-N-isopropylbenzamide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
- Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.
- Calibration Standards: Perform serial dilutions of the Working Stock Solution to prepare a series of calibration standards. A typical range for method validation would be 1 µg/mL to 50 µg/mL.^[10] Prepare these standards in 2 mL autosampler vials.

Sample Preparation (General Protocol)

Sample preparation is critical for removing interferences and ensuring the analyte is in a suitable state for analysis.^{[9][11]} This protocol describes a simple dilution for a relatively clean sample matrix. For complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.^[8]

- Solubilization: Accurately weigh a known amount of the sample matrix containing the analyte and dissolve it in a suitable volatile organic solvent, such as methanol or ethyl acetate.^[12]
- Dilution: Dilute the sample so that the final concentration of **4-Formyl-N-isopropylbenzamide** falls within the established linear range of the calibration curve.
- Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean 2 mL autosampler vial to remove any particulates that could damage the GC system.^[12]

GC-MS Instrument Configuration and Analysis

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter	Setting	Rationale / Expert Insight
GC System		
Injector Type	Split/Splitless	
Injection Mode	Splitless	To maximize the transfer of the analyte onto the column, enhancing sensitivity for low-concentration samples. Split injection may be used for higher concentration samples to prevent column overload. [11]
Injector Temperature	250 °C	Ensures rapid and complete vaporization of the analyte without causing thermal degradation. [13]
Injection Volume	1 µL	A standard volume that balances sensitivity with the risk of column and source contamination.
Carrier Gas	Helium	An inert gas that provides good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and separation efficiency.
Oven Program	Initial: 100 °C, hold 2 min	An initial hold allows for proper focusing of the analyte at the head of the column.
Ramp: 15 °C/min to 280 °C	A moderate ramp rate effectively separates the	

analyte from solvent fronts and potential impurities.

Final Hold: Hold at 280 °C for 5 min

This final hold ensures that any less volatile compounds are eluted from the column, preventing carryover into the next run.[\[13\]](#)

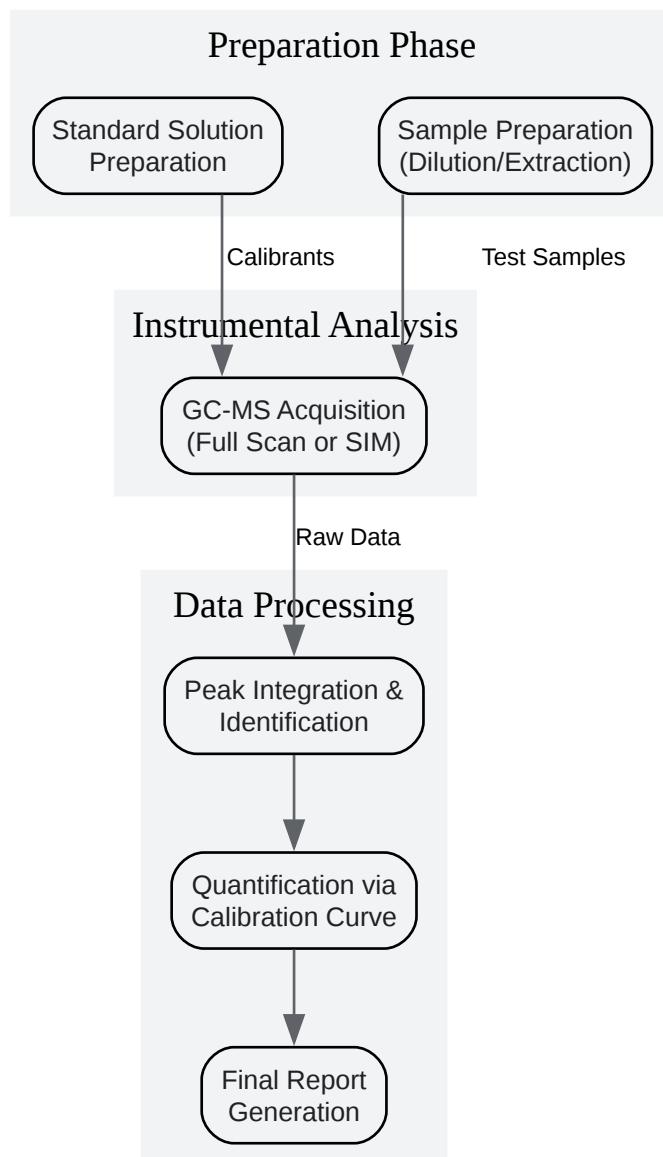
MS System

Ionization Mode	Electron Ionization (EI)	Standard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation. [13]
Ionization Energy	70 eV	The standard energy for EI, which generates stable and extensive mass spectral libraries. [13]
Source Temperature	230 °C	Prevents condensation of the analyte within the ion source while minimizing thermal degradation.
Quadrupole Temp.	150 °C	Maintains ion trajectory and prevents contamination of the mass analyzer.
Acquisition Mode	Full Scan	Used for initial identification and method development. Scans from m/z 40 to 300 to capture the molecular ion and key fragments.
Selected Ion Monitoring (SIM)	For quantitative analysis, SIM mode offers significantly higher sensitivity by monitoring only	

specific, characteristic ions of the analyte.

Experimental Workflow Diagram

The overall analytical process is visualized below.



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Caption: Workflow for GC-MS analysis of **4-Formyl-N-isopropylbenzamide**.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical method is fit for its intended purpose, validation is required.[3][4] The following parameters should be assessed according to ICH guidelines.[14][15][16]

Validation Parameter	Protocol Summary	Typical Acceptance Criteria
Specificity	Analyze a blank (solvent), a placebo (matrix without analyte), and a spiked sample.	No interfering peaks at the retention time of the analyte in the blank or placebo.[15][16]
Linearity & Range	Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression.	Correlation coefficient (R^2) > 0.99.[16][17]
Accuracy	Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).	Percent recovery between 98.0% and 102.0%. [16][18]
Precision	Repeatability (Intra-day): Perform six replicate analyses of a single standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.	Relative Standard Deviation (RSD) $\leq 2\%.$ [15][16]
Limit of Detection (LOD)	Determined based on the signal-to-noise ratio (S/N), typically 3:1.	The lowest concentration where the analyte peak is reliably detected.
Limit of Quantitation (LOQ)	Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.	The lowest concentration that can be quantitatively determined with acceptable reliability. [18]

Robustness	Intentionally vary critical method parameters (e.g., oven ramp rate $\pm 10\%$, flow rate $\pm 10\%$) and assess the impact on results.	Results should remain unaffected by small, deliberate variations in method parameters, with RSD values staying within acceptable limits. [14] [16]
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Expected Results: Retention Time and Mass Spectrum Chromatogram

Using the parameters outlined above, **4-Formyl-N-isopropylbenzamide** is expected to elute as a sharp, symmetrical peak. The exact retention time will vary between systems but can be consistently reproduced on a validated instrument.

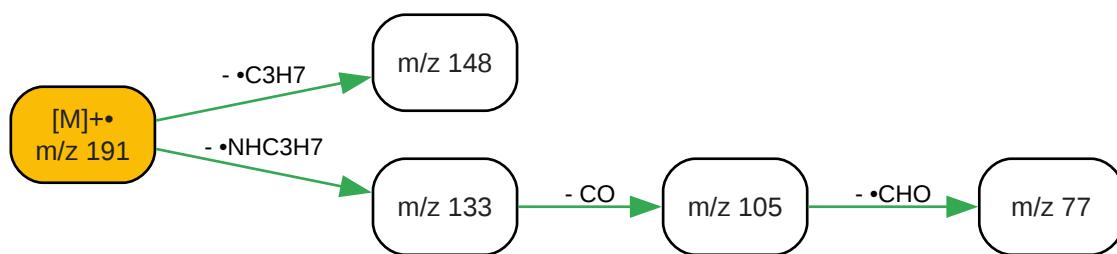
Mass Spectrum and Fragmentation

The electron ionization mass spectrum provides the definitive identification. The molecular ion (M^+) peak is expected at m/z 191. The fragmentation pattern is a direct result of the molecule's structure, with cleavage occurring at the most labile bonds to form stable carbocations.

- Molecular Ion $[M]^+ \bullet$: m/z 191
- Key Fragments:
 - m/z 148: Loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$), a common alpha-cleavage next to the amide nitrogen.
 - m/z 133: Cleavage of the N-isopropyl bond, resulting in the stable 4-formylbenzoyl cation. This is often a prominent peak in benzamide spectra.
 - m/z 105: Loss of carbon monoxide (CO) from the m/z 133 fragment, yielding the 4-formylphenyl cation.
 - m/z 77: Subsequent loss of the formyl group ($\bullet\text{CHO}$) from m/z 105, resulting in the phenyl cation.

- m/z 43: Formation of the isopropyl cation $[\text{CH}(\text{CH}_3)_2]^+$.

The fragmentation pathway can be visualized as follows:



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